molecular formula C7H4BrF2IO B13223506 1-Bromo-3-(difluoromethoxy)-5-iodobenzene

1-Bromo-3-(difluoromethoxy)-5-iodobenzene

Cat. No.: B13223506
M. Wt: 348.91 g/mol
InChI Key: NQQXLBQKDKQVML-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-5-iodobenzene is an organic compound with the molecular formula C7H4BrF2IO. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethoxy)-5-iodobenzene typically involves the halogenation of a difluoromethoxy-substituted benzene derivative. One common method includes the bromination and iodination of 3-(difluoromethoxy)benzene. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The steps include halogenation reactions, purification processes, and quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide, potassium fluoride, or organometallic reagents are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-(difluoromethoxy)-5-iodobenzene has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound finds applications in material science, including the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-iodobenzene involves its reactivity towards various chemical reagents. The presence of bromine, iodine, and difluoromethoxy groups allows it to participate in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as forming covalent bonds with other molecules or acting as intermediates in multi-step syntheses.

Comparison with Similar Compounds

  • 1-Bromo-3-(difluoromethoxy)benzene
  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-Bromo-2-(1,1-difluoroethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene

Comparison: 1-Bromo-3-(difluoromethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in chemical syntheses. Compared to similar compounds, it offers distinct advantages in forming complex molecules and participating in diverse reactions, making it a valuable intermediate in various research and industrial applications.

Properties

Molecular Formula

C7H4BrF2IO

Molecular Weight

348.91 g/mol

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-iodobenzene

InChI

InChI=1S/C7H4BrF2IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H

InChI Key

NQQXLBQKDKQVML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)OC(F)F

Origin of Product

United States

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